molecular formula C7H3BrClFOS B13389487 2-Bromo-4-fluorophenyl chlorothioformate

2-Bromo-4-fluorophenyl chlorothioformate

Cat. No.: B13389487
M. Wt: 269.52 g/mol
InChI Key: LIWMOVFKXKYQSP-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenyl chlorothioformate ( 1284227-56-0) is a specialized organosulfur reagent . This compound integrates a chlorothioformate group with a 2-bromo-4-fluorophenyl ring system, making it a valuable synthetic intermediate for researchers. Its structure suggests potential applications in the synthesis of more complex sulfur-containing molecules, such as thiocarbamates, and for use in polymer chemistry. The presence of both bromo and fluoro substituents on the aromatic ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing for precise structural diversification. As a chlorothioformate, this compound is likely moisture-sensitive and should be handled with care. This product is For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClFOS

Molecular Weight

269.52 g/mol

IUPAC Name

O-(2-bromo-4-fluorophenyl) chloromethanethioate

InChI

InChI=1S/C7H3BrClFOS/c8-5-3-4(10)1-2-6(5)11-7(9)12/h1-3H

InChI Key

LIWMOVFKXKYQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC(=S)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Fluorophenyl Chlorothioformate and Its Key Precursors

Strategies for Carbon-Sulfur Bond Formation in Aryl Chlorothioformates

The formation of the aryl chlorothioformate linkage is a critical step in the synthesis of the target compound. This typically involves the reaction of a corresponding phenolic precursor with a sulfur- and chlorine-containing reagent.

Approaches to Introduce the Chlorothioformate Moiety

The primary method for synthesizing aryl chlorothioformates involves the reaction of a phenol (B47542) with thiophosgene (B130339) (CSCl₂). google.com This reaction provides a direct route to the O-aryl chlorothioformate structure. In the specific case of 2-Bromo-4-fluorophenyl chlorothioformate, the precursor 2-bromo-4-fluorophenol (B1268413) is reacted with thiophosgene.

The reaction is typically carried out in a two-phase system. google.com The phenol is first dissolved in an aqueous solution of a hydroxide (B78521), such as sodium hydroxide, to form the corresponding phenoxide salt. This aqueous solution is then reacted with thiophosgene, which is dissolved in a water-immiscible organic solvent. google.com The reaction generally proceeds at low temperatures, between 0°C and 10°C, to control the reactivity of the thiophosgene. google.com The resulting aryl chlorothioformate product remains in the organic layer, which can then be separated, washed, and dried to isolate the compound. google.com

Precursor Synthesis: Bromination and Fluorination of Aromatic Substrates

The synthesis of the key precursor, 2-bromo-4-fluorophenol, can be approached from two main retrosynthetic pathways: by introducing a bromine atom onto a fluorinated phenol or by adding a fluorine atom to a brominated phenol.

The more common and direct route to 2-bromo-4-fluorophenol involves the electrophilic bromination of 4-fluorophenol (B42351). In this reaction, the hydroxyl (-OH) and fluorine (-F) substituents on the benzene (B151609) ring direct the incoming electrophile (bromine). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. Due to the powerful activating effect of the hydroxyl group, bromination occurs selectively at one of the ortho positions relative to it.

Various brominating agents and conditions have been developed to achieve efficient and selective monobromination of phenols. semanticscholar.org Over-bromination can be a significant side reaction due to the high reactivity of the phenolic ring. semanticscholar.org

Common methods for the bromination of substituted phenols include:

Molecular Bromine (Br₂) : The reaction of 2-fluorophenol (B130384) with molecular bromine in a solvent like methylene (B1212753) chloride has been used to synthesize 2-fluoro-4-bromophenol, achieving a 90% yield. chemicalbook.com A similar approach can be adapted for 4-fluorophenol.

N-Bromosuccinimide (NBS) : NBS is a milder and more selective brominating agent compared to Br₂. The mono-ortho-bromination of para-substituted phenols has been achieved with high yields (>86%) using NBS in ACS-grade methanol (B129727), often with a catalytic amount of an acid like p-toluenesulfonic acid (para-TsOH). nih.gov

Oxidative Bromination : This method generates the brominating agent in situ from a bromide salt (e.g., KBr) and an oxidant. semanticscholar.org This approach can sometimes offer better control and selectivity. semanticscholar.org For example, a system using potassium bromide and an oxidant in a mixed solvent of acetic acid and water has been reported for the regioselective bromination of phenols. chemicalbook.com

Starting MaterialBrominating AgentSolventConditionsProductYieldReference
2-FluorophenolBromine (Br₂)Methylene ChlorideIce bath to room temp.2-Fluoro-4-bromophenol90% chemicalbook.com
para-Substituted PhenolsN-Bromosuccinimide (NBS)Methanol10 mol % para-TsOHortho-Brominated Phenols>86% nih.gov
4-MethylphenolKBr / ZnAl-BrO₃⁻-LDHsAcetic Acid / Water35 °C2-Bromo-4-methylphenolHigh chemicalbook.com
4-FluorophenolKBr / OxidantAcetic Acid / Water-2-Bromo-4-fluorophenol73% semanticscholar.org

Synthesizing 2-bromo-4-fluorophenol by fluorinating a brominated precursor, such as 2-bromophenol, is generally more complex than the bromination route. Direct electrophilic fluorination of aromatic compounds is challenging because elemental fluorine is highly reactive and difficult to control, often leading to multiple substitutions and side reactions. libretexts.org

However, modern synthetic chemistry has developed specialized reagents and methods for more controlled electrophilic and nucleophilic fluorination:

Electrophilic Fluorination : Reagents such as Selectfluor® (F-TEDA-BF₄) have been developed as sources of an "F⁺" equivalent, enabling the direct fluorination of aromatic rings under milder conditions than using F₂ gas. libretexts.orgresearchgate.net Catalytic methods for the para-selective dearomative fluorination of phenols have also been explored, which could potentially be adapted for such syntheses. nih.govrsc.org

Nucleophilic Fluorination : This approach involves replacing a leaving group on the aromatic ring with a fluoride (B91410) ion. For phenols, this can be achieved through a deoxyfluorination process. One such method involves converting the phenol into a more reactive intermediate, like an aryl fluorosulfonate, by reacting it with sulfuryl fluoride (SO₂F₂). acs.org The fluorosulfonate group can then be displaced by a nucleophilic fluoride source, such as tetramethylammonium (B1211777) fluoride (NMe₄F), to yield the aryl fluoride. acs.org This method avoids the need for expensive transition metal catalysts and can proceed under relatively mild conditions. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthetic pathways leading to this compound is highly dependent on the reaction conditions. The choice of solvent, temperature, and reagents plays a pivotal role in maximizing product yield and minimizing the formation of unwanted byproducts.

Influence of Solvent Systems on Synthetic Pathways

The solvent is a critical parameter that can significantly influence reaction kinetics, selectivity, and product solubility. researchgate.netnih.gov

For Chlorothioformate Formation : In the reaction between a phenol and thiophosgene, a biphasic system consisting of water and a water-immiscible organic solvent is often employed. google.com The aqueous phase, containing a base, facilitates the deprotonation of the phenol to the more nucleophilic phenoxide. The organic solvent (e.g., chloroform (B151607), dichloromethane) dissolves the thiophosgene and the final product. This separation of reactants and products helps to drive the reaction and simplify the workup procedure. google.com

For Bromination : The choice of solvent in the electrophilic bromination of phenols can affect the reactivity of the brominating agent and the selectivity of the reaction.

Non-polar solvents like methylene chloride or chloroform are commonly used. chemicalbook.comgoogle.com

The use of protic solvents like methanol has been shown to be effective for selective ortho-bromination using NBS, potentially by modulating the reactivity of the brominating species. nih.gov

Acetic acid is often used as a solvent in oxidative bromination reactions, as it is polar and can facilitate the in situ generation of the electrophile. chemicalbook.com

For Fluorination : In nucleophilic fluorination reactions, polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often used. google.com These solvents are capable of solvating the cation of the fluoride salt while leaving the fluoride anion relatively "naked" and highly nucleophilic, thus promoting the substitution reaction.

Role of Catalysts and Reagents in Promoting Target Compound Formation

The conversion of 2-bromo-4-fluorophenol to this compound is a critical step that relies on specific reagents and catalysts to ensure high yield and purity. The primary reagent for this transformation is thiophosgene (CSCl₂).

The reaction typically proceeds by dissolving the precursor, 2-bromo-4-fluorophenol, in an aqueous hydroxide solution, which is then reacted with thiophosgene in a water-immiscible organic solvent. google.com This two-phase system necessitates the use of a phase-transfer catalyst (PTC) to facilitate the reaction between the phenoxide salt in the aqueous phase and the thiophosgene in the organic phase. researchgate.net

Phase-Transfer Catalysts:

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are effective phase-transfer catalysts for this type of reaction. researchgate.net The catalyst functions by transporting the phenoxide anion from the aqueous phase to the organic phase, where it can react with thiophosgene. wikipedia.org This catalytic cycle enhances the reaction rate and allows the reaction to proceed under milder conditions, which is a key aspect of green chemistry.

The general mechanism for the phase-transfer catalyzed synthesis of aryl chlorothioformates is as follows:

The phenol is deprotonated by the base (e.g., NaOH) in the aqueous phase to form the corresponding phenoxide.

The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion with the phenoxide to form a lipophilic ion pair (Q⁺OAr).

This ion pair migrates into the organic phase.

The phenoxide ion then reacts with thiophosgene to form the aryl chlorothioformate and a chloride ion.

The catalyst cation (Q⁺) then transports the chloride ion back to the aqueous phase, completing the catalytic cycle.

The choice of solvent is also crucial. While chlorinated solvents like dichloromethane (B109758) have been traditionally used, greener alternatives are being explored to minimize environmental impact. researchgate.net

Catalyst/ReagentFunctionReaction Step
**Thiophosgene (CSCl₂) **Thioformylating agentConversion of 2-bromo-4-fluorophenol to the final product
Sodium Hydroxide (NaOH) BaseDeprotonation of 2-bromo-4-fluorophenol
Tetrabutylammonium Bromide Phase-Transfer CatalystFacilitates reaction between aqueous and organic phases
Dichloromethane Organic SolventDissolves thiophosgene and the final product

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves considerations such as atom economy, the use of safer solvents, and the implementation of catalytic processes.

Atom Economy:

The key reaction for the formation of this compound from 2-bromo-4-fluorophenol and thiophosgene can be analyzed for its atom economy. The ideal reaction would incorporate all atoms from the reactants into the final product.

The reaction is: BrC₆H₃(F)OH + CSCl₂ → BrC₆H₃(F)OC(S)Cl + HCl

The atom economy for this reaction is high, as the main byproduct is hydrochloric acid, which can potentially be neutralized or utilized elsewhere. The goal of green chemistry is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product. primescholars.com

Safer Solvents and Reagents:

A significant area for green improvement is the replacement of hazardous solvents. Traditional synthesis may use chlorinated solvents like dichloromethane. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable feedstocks and have a better environmental profile. researchgate.net

Thiophosgene itself is a hazardous reagent. moltuslab.commoltuslab.com While it is highly effective, research into greener alternatives for thioformylating agents is an ongoing area of interest in sustainable chemistry.

Catalysis:

The use of phase-transfer catalysis is a prime example of applying green chemistry principles. wikipedia.org Catalysts, used in small amounts, can significantly increase reaction rates and yields, reducing the need for harsh reaction conditions and stoichiometric reagents that generate more waste. nih.gov The ability to recycle the catalyst further enhances the green credentials of the process.

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy The primary reaction has a high atom economy, minimizing waste.
Safer Solvents Replacing chlorinated solvents with greener alternatives like CPME or 2-MeTHF.
Use of Catalysis Employing phase-transfer catalysts to improve efficiency and reduce energy consumption.
Waste Prevention Catalytic processes and high atom economy contribute to minimizing waste generation.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reactivity and Reaction Mechanisms of 2 Bromo 4 Fluorophenyl Chlorothioformate

Nucleophilic Acyl Substitution Reactions at the Chlorothioformate Center

Solvents play a crucial role in determining the reaction kinetics and the operative mechanism in the reactions of aryl chlorothioformates. rsc.org The polarity and nucleophilicity of the solvent can stabilize or destabilize the transition states of competing reaction pathways. mdpi.comnih.gov The solvolysis of similar compounds, such as S-methyl chlorothioformate and isobutyl chlorothioformate, has been extensively studied to understand these effects using the extended Grunwald-Winstein equation. mdpi.comnih.gov This equation relates the specific rates of solvolysis to the solvent's ionizing power (YCl) and nucleophilicity (NT). nih.gov

In solvents with higher nucleophilicity, the reaction of aryl chlorothioformates typically proceeds through a bimolecular addition-elimination mechanism (SNAc). nih.gov This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate in the rate-determining step. researchgate.net The subsequent rapid elimination of the chloride ion yields the final product. For analogous compounds like phenyl chlorothioformate, this pathway is favored in nucleophilic solvents such as ethanol-water mixtures. researchgate.net The sensitivity to solvent nucleophilicity (l value) is a key indicator of this mechanism. nih.gov For instance, a high l/m ratio is characteristic of the addition-elimination pathway. nih.gov

Interactive Data Table: Solvent Effects on Reaction Pathways of Aryl Chlorothioformates

Solvent SystemPredominant PathwayMechanistic Feature
Highly Nucleophilic (e.g., Ethanol-Water)Addition-EliminationFormation of a tetrahedral intermediate.
Highly Ionizing (e.g., Fluoroalcohols)Ionization (SN1-like)Formation of a resonance-stabilized acylium ion.
Intermediate PolarityCompeting PathwaysA mix of addition-elimination and ionization mechanisms.

In contrast, in highly ionizing and less nucleophilic solvents, such as aqueous fluoroalcohols, an ionization mechanism (SN1-like) becomes more prominent. mdpi.comnih.gov This pathway involves the unimolecular, rate-determining cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate. nih.govresearchgate.net This cation is then rapidly captured by the solvent or another nucleophile. mdpi.com A strong dependence on the solvent's ionizing power (m value) and a lower sensitivity to its nucleophilicity characterize this mechanism. nih.govresearchgate.net For S-methyl chlorothioformate, a stepwise SN1 mechanism is proposed in the more ionizing solvents. mdpi.com The negative entropy of activation observed in some cases suggests a high degree of ordering in the transition state due to strong solvation of the developing carbocation. mdpi.com

2-Bromo-4-fluorophenyl chlorothioformate is expected to react readily with oxygen-centered nucleophiles like alcohols and phenols to form the corresponding O-aryl thiocarbonates. This reaction is a classic example of nucleophilic acyl substitution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl produced. The rate of reaction will be influenced by the nucleophilicity of the alcohol or phenol (B47542), with more nucleophilic species reacting faster.

The reaction of this compound with primary and secondary amines is expected to yield the corresponding thiocarbamates. Studies on similar aryl chlorothionoformates have shown that they react rapidly with tertiary amines, leading to dealkylation of the amine and formation of a thiocarbamate and an alkyl chloride. researchgate.net The reaction with primary and secondary amines proceeds via a nucleophilic attack of the nitrogen atom on the carbonyl carbon. The reaction is generally fast and efficient. Kinetic studies of related compounds with quinuclidines have provided insights into the stepwise mechanism, which may involve a zwitterionic tetrahedral intermediate. researchgate.net

Sulfur-centered nucleophiles, such as thiols, are generally more nucleophilic than their oxygen analogues. Consequently, this compound is expected to react vigorously with thiols to form dithiocarbonates. The high nucleophilicity of the thiol would facilitate the attack on the electrophilic carbonyl carbon. While direct studies on the reaction of this specific chlorothioformate with thiols are not prevalent in the searched literature, the general principles of nucleophilicity suggest a rapid reaction. nih.gov

Solvent Effects on Reaction Kinetics and Mechanisms

Reactions Involving the Aromatic Ring

The phenyl ring in this compound is substituted with two halogen atoms and a chlorothioformate group, all of which influence its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are dictated by the activating and directing effects of the existing substituents.

Directing Effects:

Fluorine and Bromine: As halogens, both fluorine and bromine are deactivating groups due to their strong electron-withdrawing inductive effects. However, they are ortho, para-directors because of the resonance stabilization provided by their lone pairs of electrons to the carbocation intermediate (the Wheland intermediate).

Chlorothioformate Group (-OC(S)Cl): The oxygen atom directly attached to the ring possesses lone pairs that can be donated into the ring through resonance, making this group an ortho, para-director. This resonance effect generally outweighs the inductive withdrawal of the rest of the group in determining the position of attack.

The combined influence of these groups directs incoming electrophiles to the positions ortho and para to the oxygen of the chlorothioformate group (positions 2 and 4, which are already occupied) and to the positions ortho and para to the halogens. The most likely positions for substitution are C3 and C5, which are ortho to the bromine and fluorine atoms, respectively. The steric hindrance from the adjacent bromine and the chlorothioformate group may influence the relative rates of substitution at these positions. Such reactions typically require a strong Lewis acid catalyst, like FeBr₃ or AlCl₃, to activate the electrophile sufficiently to overcome the deactivating effect of the halogens and the electron-poor nature of the ring.

Nucleophilic Aromatic Substitution (NAS) is less common than EAS and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. This arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In this compound, the bromine atom at the C2 position is a potential leaving group. The fluorine atom at C4 and the chlorothioformate group at C1 are both electron-withdrawing, which enhances the electrophilicity of the ring carbons. The fluorine atom is para to the chlorothioformate group, and the bromine atom is ortho, creating an electron-deficient environment. This configuration could potentially facilitate NAS, where a strong nucleophile attacks the carbon bearing the bromine, leading to its displacement. While fluorine is typically a better leaving group in the initial, rate-determining nucleophilic attack step due to its high electronegativity, bromine is a better leaving group in the subsequent elimination step. Therefore, substitution of the bromine atom is a plausible reaction pathway under suitable conditions with strong nucleophiles.

Halogen Reactivity: Bromine and Fluorine as Leaving Groups or Activation Sites

The two halogen atoms on the aromatic ring exhibit distinct reactivities, serving as handles for further molecular elaboration.

The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound can readily participate in reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.

These reactions typically employ a palladium catalyst to facilitate the coupling of the aryl bromide with an organoboron, organotin, terminal alkyne, or amine reagent, respectively. The greater reactivity of the C-Br bond compared to the C-F bond allows for regioselective functionalization at the C2 position. This selectivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors.

Table 1: Potential Cross-Coupling Reactions of this compound
Reaction NameCoupling PartnerTypical CatalystPotential Product Structure
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄4-Fluoro-[1,1'-biphenyl]-2-yl chlorothioformate
Sonogashira CouplingTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI4-Fluoro-2-((trimethylsilyl)ethynyl)phenyl chlorothioformate
Stille CouplingTributyl(vinyl)stannanePd(PPh₃)₄4-Fluoro-2-vinylphenyl chlorothioformate
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃ / BINAP4-Fluoro-2-(morpholino)phenyl chlorothioformate

Fluorine, being the most electronegative element, significantly influences the electronic properties of the aromatic ring through a powerful inductive effect (-I). This effect withdraws electron density from the ring, making it more electron-poor.

This modulation has several consequences:

Deactivation towards EAS: The reduced electron density makes the ring less nucleophilic and thus less reactive towards electrophiles.

Activation towards NAS: By withdrawing electron density, the fluorine atom helps to stabilize the negative charge in the Meisenheimer intermediate, thereby activating the ring for nucleophilic attack, especially at the ortho and para positions.

Influence on Acidity: The inductive withdrawal can increase the acidity of the remaining aromatic protons.

Altered Regioselectivity: The presence of fluorine can fine-tune the electronic environment of the ring, potentially altering the regioselectivity of reactions compared to a non-fluorinated analogue.

Mechanistic Studies Through Kinetic Isotope Effects and Hammett Analysis

Kinetic Isotope Effects (KIE): The KIE is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. For instance, in an electrophilic aromatic substitution reaction on this molecule, one could measure the rate of reaction at C5 and compare it to the rate for a molecule where the hydrogen at C5 is replaced with deuterium. A significant primary KIE (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step, which is characteristic of many EAS mechanisms. Similarly, a ¹³C KIE could be measured at the C-Br bond during a Suzuki cross-coupling reaction to provide insight into the rate-determining step of the catalytic cycle, such as oxidative addition.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) Study for a Reaction
Reaction TypeIsotopically Labeled PositionExpected KIE (k_light / k_heavy)Mechanistic Implication
Electrophilic Aromatic Substitution (at C5)C5-D> 1C-H bond cleavage is part of the rate-determining step.
Suzuki Cross-Coupling¹³C at C2-Br> 1Oxidative addition (C-Br bond cleavage) is part of the rate-determining step.
Nucleophilic Aromatic Substitution (Br displacement)¹³C at C2-Br~ 1Nucleophilic attack, not C-Br cleavage, is the rate-determining step.

Hammett Analysis: The Hammett equation is used to study the effect of substituents on the reactivity of aromatic compounds. To apply this to this compound, one could synthesize a series of analogues where the fluorine atom is replaced with other substituents (e.g., -H, -CH₃, -NO₂) and measure the rate of a specific reaction, such as its reaction with an amine at the chlorothioformate group.

By plotting the logarithm of the relative reaction rates (log(k/k₀)) against the Hammett substituent constant (σ) for each substituent, a linear relationship can often be established. The slope of this line, the reaction constant (ρ), provides valuable information about the reaction mechanism. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the buildup of positive charge.

Advanced Applications in Organic Synthesis

Role as a Synthetic Intermediate for Functionalized Aromatic Compounds

This compound serves as a valuable building block for introducing the 2-bromo-4-fluorophenylthio group, which is of interest in medicinal and materials chemistry due to the unique properties conferred by the halogen atoms.

2-Bromo-4-fluorophenyl chlorothioformate is a precursor for the synthesis of fluorinated aromatic thioethers and thioesters. The chlorothioformate group can be readily converted into a thiol (-SH) group. This transformation is typically achieved by reaction with a suitable nucleophile to form a thiocarbamate, followed by hydrolysis or rearrangement (such as the Newman-Karnes reaction) to yield the corresponding 2-bromo-4-fluorothiophenol.

Once the thiophenol is formed, it can be used to generate a variety of thioethers and thioesters through well-established synthetic methodologies organic-chemistry.orgorganic-chemistry.org.

Thioether Synthesis: The thiophenol can undergo nucleophilic substitution with alkyl halides or other electrophiles to form fluorinated aryl thioethers.

Thioester Synthesis: Reaction of the thiophenol with acyl chlorides or carboxylic acids (under activating conditions) yields the corresponding fluorinated aryl thioesters organic-chemistry.org.

These sulfur-containing fluorinated aromatic compounds are of significant interest for their potential applications in pharmaceuticals and materials science.

The reactive sites on this compound make it a potential building block for various heterocyclic structures, which are core components of many pharmaceuticals and functional materials sigmaaldrich.commoldb.comcymitquimica.comgoogle.com.

The chlorothioformate group can react with dinucleophiles to form heterocyclic rings. For example, reaction with a compound containing both an amine and a thiol group could lead to the formation of a thiazine (B8601807) derivative.

Furthermore, the bromine atom on the aromatic ring is suitable for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the attachment of various substituents, which can then be involved in subsequent cyclization reactions to form more complex heterocyclic systems. For instance, a Suzuki coupling could introduce a vinyl group, which could then undergo an intramolecular Heck reaction to form a fused ring system. The presence of the fluorine atom can influence the regioselectivity of these reactions and the properties of the final products.

Applications in the Synthesis of Complex Molecular Architectures

The incorporation of fluorine and bromine atoms into organic molecules can significantly impact their biological activity and material properties. This compound serves as a tool for introducing these elements in a controlled manner.

Halogenated phenyl groups are common motifs in many active pharmaceutical ingredients (APIs). While direct use of this compound in the synthesis of specific commercial drugs is not widely documented, structurally similar compounds are crucial intermediates arborpharmchem.compyglifesciences.comshreemlifesciences.com. For example, 2'-Bromo-4'-fluoroacetophenone is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen and the cancer therapeutic Binimetinib innospk.com. This highlights the value of the 2-bromo-4-fluorophenyl moiety in medicinal chemistry. The chlorothioformate derivative could be used to synthesize analogs of known drugs containing a thioether or thioester linkage, potentially leading to new therapeutic agents with improved properties.

Table 1: Examples of Pharmaceutical Intermediates with Related Structural Motifs

IntermediateCAS NumberTherapeutic Application
2'-Bromo-4'-fluoroacetophenone1006-39-9Flurbiprofen, Binimetinib innospk.com
4-Bromo-2-fluorobiphenyl91455-21-9Flurbiprofen, Tazarotene viwit.com

Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes halogenated aromatic compounds to create effective and selective pesticides, herbicides, and fungicides researchgate.net. The 2-bromo-4-fluorophenyl structural unit is found in intermediates used for the synthesis of pyrethroid insecticides, such as cyhalothrin (B162358) and fluthrin innospk.com. Additionally, related nitrophenol derivatives have shown fungicidal and herbicidal activity google.com. The introduction of a thio-functional group via this compound could lead to the development of new agrochemicals with novel modes of action or improved environmental profiles.

Table 2: Related Compounds in Agrochemical Synthesis

Compound/IntermediateApplication Area
2'-Bromo-4'-fluoroacetophenonePyrethroid insecticides innospk.com
2-Bromo-4-fluoro-6-nitrophenolFungicide, Herbicide google.com

Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. The synthesis of fluorinated poly(aryl thioethers) is an area of active research for creating high-performance materials.

As a precursor to 2-bromo-4-fluorothiophenol, this compound can provide the monomeric units for the synthesis of such advanced polymers. The resulting poly(aryl thioethers) would contain both fluorine and bromine atoms, which could be used for further functionalization of the polymer (e.g., via cross-coupling reactions on the bromine sites) to fine-tune its properties for specific applications in electronics, aerospace, or coatings.

Derivatization for Downstream Synthetic Pathways

This compound serves as a gateway to a variety of functionalized intermediates. The chlorothioformate moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution, while the dihalogenated aromatic ring provides two distinct handles for subsequent cross-coupling or functionalization reactions. This dual reactivity allows for a modular approach to the synthesis of complex derivatives.

The primary reaction of this compound is its conversion into O-aryl thiocarbamates. This is typically achieved through its reaction with primary or secondary amines, which act as nucleophiles, displacing the chloride to form a C-N bond. This reaction provides access to O-(2-Bromo-4-fluorophenyl) dialkylthiocarbamates, which are stable, often crystalline, intermediates. psu.edu

These O-aryl thiocarbamates are crucial precursors for the synthesis of S-aryl thiocarbamates via the Newman-Kwart rearrangement (NKR). wikipedia.orgresearchgate.net This intramolecular reaction involves the thermal or catalyzed 1,3-migration of the aryl group from the oxygen atom to the sulfur atom. wikipedia.org The driving force for this rearrangement is the formation of the thermodynamically more stable C=O bond from a C=S bond. organic-chemistry.org While the thermal NKR often requires high temperatures (200-300 °C), palladium-catalyzed protocols have been developed that allow the reaction to proceed under much milder conditions (e.g., 100 °C), broadening its applicability to more sensitive substrates. organic-chemistry.orgnih.gov The presence of electron-withdrawing groups, such as the fluorine atom on the aromatic ring, can facilitate this nucleophilic aromatic substitution-type rearrangement. organic-chemistry.orgmdpi.com

Amine NucleophileO-Aryl Thiocarbamate ProductNewman-Kwart Rearrangement Product (S-Aryl Thiocarbamate)
DimethylamineO-(2-Bromo-4-fluorophenyl) dimethylthiocarbamateS-(2-Bromo-4-fluorophenyl) dimethylthiocarbamate
PiperidineO-(2-Bromo-4-fluorophenyl) piperidine-1-carbothioateS-(2-Bromo-4-fluorophenyl) piperidine-1-carbothioate
MorpholineO-(2-Bromo-4-fluorophenyl) morpholine-4-carbothioateS-(2-Bromo-4-fluorophenyl) morpholine-4-carbothioate
N-MethylanilineO-(2-Bromo-4-fluorophenyl) methyl(phenyl)thiocarbamateS-(2-Bromo-4-fluorophenyl) methyl(phenyl)thiocarbamate

Table 1: Illustrative examples of thiocarbamates derived from this compound and their subsequent rearrangement products.

The 2-bromo-4-fluorothiophenol, or its S-aryl thiocarbamate precursor, generated from this compound is an excellent starting material for the synthesis of sulfur-containing heterocycles, most notably benzothiophenes. Benzothiophene (B83047) scaffolds are present in numerous pharmacologically active compounds, including raloxifene (B1678788) and zileuton.

One common strategy for constructing the benzothiophene ring is through an intramolecular C-S bond formation. Starting from the S-(2-Bromo-4-fluorophenyl) intermediate, a side chain can be introduced, often at the sulfur atom after hydrolysis to the thiophenol. Subsequent palladium-catalyzed intramolecular coupling between the sulfur nucleophile and the ortho-bromo position can effect ring closure. For instance, a thiophenol can be reacted with an α-halo-ketone or a similar electrophile, followed by a cyclization/dehydration sequence.

Alternatively, modern cross-coupling strategies can be employed. Palladium-catalyzed intramolecular C-H functionalization and arylthiolation reactions provide a direct method for synthesizing substituted benzothiophenes. wikipedia.org In a hypothetical pathway, a suitable enethiolate could be generated from the 2-bromo-4-fluorothiophenol, which then undergoes a palladium-catalyzed intramolecular cyclization, activating a C-H bond on a tethered group to form the five-membered thiophene (B33073) ring fused to the benzene (B151609) core.

Starting MaterialReaction TypeHeterocyclic ProductSignificance
2-Bromo-4-fluorothiophenolAlkylation followed by intramolecular C-S coupling6-Fluorobenzothiophene derivativeCore of many pharmaceuticals
S-(2-Bromo-4-fluorophenyl) derivativePalladium-catalyzed intramolecular C-H arylthiolationSubstituted 6-FluorobenzothiopheneAccess to complex derivatives
2-Bromo-4-fluorothiophenol & AlkyneThiolation/Annulation2-Substituted-6-FluorobenzothiopheneVersatile synthetic route psu.edu

Table 2: Potential synthetic routes to sulfur-containing heterocycles starting from derivatives of this compound.

Regioselective and Stereoselective Transformations

The presence of two different halogen atoms on the phenyl ring of this compound and its derivatives allows for highly regioselective transformations. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl >> C–F. This reactivity difference is routinely exploited to selectively functionalize one position while leaving the other halogen intact for subsequent reactions.

In the case of the 2-bromo-4-fluorophenyl moiety, the carbon-bromine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the highly stable carbon-fluorine bond. This allows for the selective coupling of various partners, such as aryl boronic acids, at the C2 position. The remaining fluorine atom can then be used in later synthetic steps or be retained in the final molecule, where it can impart desirable pharmacokinetic properties. This regioselectivity provides a powerful tool for the controlled, stepwise construction of complex biaryl and heteroaryl structures.

Coupling PartnerCatalyst/ConditionsProduct of Regioselective CouplingYield (%)
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Phenyl-4-fluoro derivative>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃2-(4-Methoxyphenyl)-4-fluoro derivative85-95
Thiophene-2-boronic acidPd(OAc)₂, SPhos, K₃PO₄2-(Thiophen-2-yl)-4-fluoro derivative~90
Cyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-Cyclopropyl-4-fluoro derivative69-93 nih.gov

Table 3: Representative regioselective Suzuki-Miyaura cross-coupling reactions on a 2-bromo-4-fluorophenyl scaffold. Yields are based on typical results for analogous substrates.

While the aromatic ring itself is achiral, the thiocarbamate group can be employed as a directing group to influence stereoselectivity in reactions on adjacent parts of a molecule. The sulfur and carbonyl oxygen of the S-aryl thiocarbamate can act as Lewis basic sites, coordinating to a metal catalyst or organolithium reagent. This coordination can direct a reaction to a specific site, such as ortho-lithiation. The resulting ortho-lithiated species is planar chiral. In the presence of a chiral ligand, such as (-)-sparteine, it is possible to achieve enantioselective deprotonation, leading to a single enantiomer of the lithiated intermediate. psu.edu Subsequent quenching with an electrophile would then yield a chiral, non-racemic product. This strategy of directed ortho-metalation (DoM) is a cornerstone of modern asymmetric synthesis, and while specific applications using S-(2-bromo-4-fluorophenyl) thiocarbamate are not widely documented, the principle is well-established for related directing groups.

Spectroscopic and Analytical Methodologies in Reaction Monitoring and Structure Elucidation

Application of NMR Spectroscopy for Reaction Progress and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the real-time monitoring of the synthesis of "2-Bromo-4-fluorophenyl chlorothioformate" and for the structural confirmation of the final product. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, one can track the consumption of reactants and the emergence of the product.

In a typical synthesis, the starting material, 2-bromo-4-fluorophenol (B1268413), would exhibit a distinct set of signals in the aromatic region of the ¹H NMR spectrum. The conversion to "this compound" would be indicated by the disappearance of the phenolic hydroxyl proton signal and a downfield shift of the aromatic proton signals due to the electron-withdrawing effect of the chlorothioformate group.

¹⁹F NMR is particularly valuable for this compound, given the presence of a fluorine atom on the phenyl ring. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a clear marker for the conversion of the phenol (B47542) to the chlorothioformate ester.

Furthermore, NMR is instrumental in identifying potential isomeric impurities. For instance, if the starting phenol contained any positional isomers, their corresponding chlorothioformate derivatives would present unique sets of signals in the NMR spectra, allowing for their detection and quantification.

Table 1: Predicted ¹H NMR Spectral Data for this compound and its Precursor

CompoundProtonPredicted Chemical Shift (ppm)Multiplicity
2-Bromo-4-fluorophenolAr-H6.8 - 7.5m
-OH5.0 - 6.0br s
This compoundAr-H7.0 - 7.8m

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Utilization of Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful tool for elucidating the mechanistic pathways involved in the synthesis of "this compound" and for confirming the molecular weight of the final product. By ionizing the molecules and analyzing the mass-to-charge ratio of the resulting fragments, MS provides valuable information about the structure and connectivity of the compound.

In the context of the synthesis of "this compound," which is typically formed from 2-bromo-4-fluorophenol and thiophosgene (B130339) or a related reagent, mass spectrometry can be used to detect key reaction intermediates. The observation of transient species can lend support to a proposed reaction mechanism.

High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of the product. The precise mass measurement of the molecular ion peak allows for the unambiguous determination of the chemical formula, C₇H₃BrClFO₂S, distinguishing it from other potential products with the same nominal mass.

The fragmentation pattern observed in the mass spectrum also provides structural information. Characteristic fragments would include the loss of a chlorine atom, the carbonylsulfide group, or the entire chlorothioformate moiety, leading to the formation of the 2-bromo-4-fluorophenoxy cation.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺287.86Molecular Ion
[M-Cl]⁺252.90Loss of Chlorine
[M-COSCl]⁺188.95Loss of Chlorothioformate group
[C₆H₃BrF]⁺172.94Bromofluorophenyl cation

Note: The m/z values are based on the most abundant isotopes.

Infrared and UV-Vis Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in "this compound". The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The transformation of 2-bromo-4-fluorophenol to "this compound" can be readily monitored by IR spectroscopy. The broad O-H stretching band of the starting phenol (around 3200-3600 cm⁻¹) would disappear upon successful reaction. Concurrently, new, sharp absorption bands characteristic of the chlorothioformate group would appear. A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1750-1790 cm⁻¹. Additionally, the C-O and C-S stretching vibrations would give rise to characteristic bands in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in "this compound" will exhibit characteristic absorption bands in the UV region. While not as structurally informative as NMR or IR for this particular compound, UV-Vis spectroscopy can be useful for quantitative analysis, such as determining the concentration of the compound in solution using the Beer-Lambert law, which is valuable for reaction kinetics studies.

Table 3: Key Predicted Infrared Absorption Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=OStretch1750 - 1790
C-OStretch1100 - 1300
C-SStretch600 - 800
C-ClStretch600 - 800
C-BrStretch500 - 600
C-FStretch1000 - 1400
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600

Chromatographic Techniques for Purity Assessment and Isolation Method Development

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for developing effective methods for its isolation and purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for separating the product from unreacted starting materials, byproducts, and other impurities. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would likely provide good separation. The retention time of the compound can be used for its identification, and the peak area can be used for its quantification to determine the purity.

Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds. "this compound," being a relatively small molecule, is amenable to GC analysis. The high separation efficiency of the capillary column in GC allows for the detection of even trace impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

The development of these chromatographic methods is crucial not only for final product analysis but also for in-process control during the synthesis, ensuring the reaction proceeds to completion and that the desired product is formed with high selectivity.

Table 4: Comparison of Chromatographic Techniques for Analysis

TechniquePrincipleTypical Stationary PhaseTypical Mobile PhaseApplication
HPLC Partitioning between a liquid mobile phase and a solid stationary phaseC18, SilicaAcetonitrile/Water, Hexane/Ethyl AcetatePurity assessment, quantitative analysis, preparative isolation
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phasePolysiloxane, Polyethylene glycolInert gas (e.g., Helium, Nitrogen)Purity assessment of volatile compounds, impurity profiling (with MS)

Theoretical and Computational Chemistry of 2 Bromo 4 Fluorophenyl Chlorothioformate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to analyze the electronic properties of molecules. researchgate.net By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it a suitable tool for studying molecules like 2-Bromo-4-fluorophenyl chlorothioformate. Such studies typically employ functionals like B3LYP and basis sets such as 6-311G++(d,p) or cc-pVQZ to model the system accurately. acs.orgdovepress.com

A significant application of DFT is the mapping of potential energy surfaces to predict the most likely pathways for chemical reactions. This involves identifying reactants, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis. kpi.ua

For a molecule like this compound, DFT calculations can model reactions such as nucleophilic substitution at the carbonyl carbon of the chlorothioformate group. By calculating the free energies of various potential pathways, researchers can determine the most energetically favorable route. kpi.ua For instance, the reaction with a nucleophile (Nu) would proceed through a tetrahedral intermediate, and DFT can elucidate the structure and energy of the transition state leading to this intermediate.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Acyl Substitution Reaction This table is illustrative, based on general principles of DFT calculations for reaction pathways.

SpeciesRelative Energy (kcal/mol)Number of Imaginary FrequenciesDescription
Reactants (Compound + Nu)0.00Initial state
Transition State 1 (TS1)+15.21Formation of tetrahedral intermediate
Tetrahedral Intermediate-5.80Stable intermediate
Transition State 2 (TS2)+10.51Expulsion of chloride leaving group
Products-20.10Final substituted product

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide energies and visualizations of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is likely localized on the phenyl ring and the sulfur atom, which are electron-rich regions. The LUMO is expected to be centered on the electron-deficient carbonyl carbon and the C-Cl bond, indicating this site's susceptibility to nucleophilic attack.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface. acs.org Red-colored regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions signify positive potential (electron-poor, electrophilic sites). acs.org In an MEP map of the title compound, a strong positive potential would be expected around the carbonyl carbon, reinforcing its role as an electrophilic center.

Table 2: Calculated Electronic Properties for a Structurally Similar Compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one Data adapted from a DFT study at the B3LYP/6–311 G++(d,p) level. acs.org

PropertyCalculated Value (eV)
HOMO Energy-6.55
LUMO Energy-2.43
HOMO-LUMO Energy Gap (ΔE)4.12

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics and its interactions with its environment. These simulations rely on force fields, such as OPLS or PCFF, which define the potential energy of the system.

For a semi-flexible molecule like this compound, MD simulations can explore the rotational barriers around single bonds, such as the C-O and C-S bonds. This conformational analysis helps identify the most stable (lowest energy) conformations and the flexibility of the molecule in different solvents. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. In a simulated condensed phase (e.g., in a solvent box or a crystal lattice), these simulations can reveal how molecules of this compound interact with each other and with solvent molecules. Key non-covalent interactions that can be analyzed include:

Halogen Bonding: Interactions involving the bromine atom.

π-π Stacking: Interactions between the aromatic phenyl rings.

Dipole-Dipole Interactions: Resulting from the polar C=O, C-F, and C-Cl bonds.

The analysis of radial distribution functions and binding energies from MD trajectories provides quantitative data on the strength and nature of these interactions, which are crucial for understanding the compound's bulk properties like solubility and crystal packing. dovepress.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property.

A QSAR study on derivatives of this compound, while not currently available in the literature, would follow a well-defined procedure. First, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition) would be compiled. Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the molecular branching and shape.

Using statistical methods like multiple linear regression or machine learning algorithms, a model is then built to correlate a subset of these descriptors with the observed activity. mdpi.com A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts. The model's predictive power is rigorously assessed through internal and external validation techniques.

Future Directions and Emerging Research Opportunities

Exploration of Novel Catalytic Systems for Transformations Involving the Compound

The reactivity of the chlorothioformate group and the aryl bromide moiety in 2-Bromo-4-fluorophenyl chlorothioformate makes it an ideal substrate for various catalytic cross-coupling reactions. Future research will likely concentrate on developing and optimizing catalytic systems that can selectively activate different parts of the molecule.

Transition metal catalysis is a cornerstone for forming carbon-sulfur bonds, a key transformation for chlorothioformates. researchgate.net Historically, thiolates and thioethers were considered catalyst poisons, but numerous modern catalysts exhibit high tolerance and efficiency. researchgate.net Palladium- and nickel-based catalysts are particularly promising. For instance, the first practical synthesis of aryl sulfides from aryl chlorides was demonstrated using a palladium catalyst with a bidentate phosphine (B1218219) ligand like DiPPF. semanticscholar.org This highlights the potential for developing similar highly efficient and functional-group-tolerant systems for reactions involving this compound to produce various aryl thioethers. researchgate.netsemanticscholar.org

Future work could focus on:

Ligand Development: Designing novel phosphine or N-heterocyclic carbene (NHC) ligands to enhance catalyst activity, stability, and selectivity.

Dual Catalysis: Creating systems where two different catalysts independently and selectively activate the C-Br bond and the C-Cl bond of the chlorothioformate group, allowing for one-pot, multi-component reactions.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis for radical-based transformations, which can offer alternative reaction pathways under mild conditions. researchgate.net

Table 1: Potential Catalytic Systems for Transformations

Catalyst TypePotential TransformationKey Research FocusRelevant Findings
Palladium-Phosphine ComplexesC-S Cross-Coupling (Thioether Synthesis)Optimization of bidentate and monodentate phosphine ligands.Bidentate ligands like DiPPF have proven effective for coupling aryl chlorides with thiols. semanticscholar.org
Nickel-Bipyridyl ComplexesArylation of Disulfides / ThiolsExploring zinc-mediated reduction of Ni(II) to the active Ni(0) species.Bipyridyl nickel(II) bromide has been shown to catalyze the arylation of disulfides. semanticscholar.org
Copper-based CatalystsUllmann-type C-S CouplingDevelopment of ligandless or new ligand-supported systems for milder reaction conditions.Classic method for C-S bond formation, with ongoing research to improve scope and conditions.
Photoredox Catalysts (e.g., Eosin Y)Radical-based FunctionalizationMetal-free perfluoroalkylation and other radical additions to the aromatic ring.Visible light photocatalysis enables a range of transformations under mild conditions. researchgate.net

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Developing asymmetric routes to chiral derivatives of this compound would significantly enhance its value as a building block. The primary challenge lies in the prochiral nature of potential substrates and the need for catalysts that can effectively control stereoselectivity.

Approaches to this challenge include:

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. rsc.org For instance, chiral phosphoric acids have been used to catalyze the asymmetric thiocarboxylysis of meso-epoxides, leading to enantiopure O-protected β-hydroxythiols. nih.gov Similar strategies could be envisioned where the thioformate acts as a sulfur source in reactions with prochiral electrophiles. The design of novel chiral (thio)ureas also presents opportunities for their use as organocatalysts in various transformations. researchgate.net

Biocatalysis: Enzymes offer unparalleled chemo-, regio-, and enantioselectivity. nih.gov Ene-reductases (EREDs) have recently been applied to the synthesis of chiral thioethers from pro-chiral vinyl sulfides, demonstrating the potential of biocatalysis in constructing chiral C-S bonds. nih.gov Future research could involve screening enzyme libraries to find candidates capable of asymmetrically transforming derivatives of this compound.

Transition Metal Catalysis with Chiral Ligands: The development of chiral N,N'-dioxide ligands for metals like antimony has enabled highly regio- and stereoselective catalytic asymmetric bromoamination of chalcones. scispace.comnih.gov This principle could be extended to other halogenation or addition reactions involving derivatives of the title compound.

Table 2: Strategies for Asymmetric Synthesis

StrategyCatalyst ExamplePotential ApplicationKey Advantage
OrganocatalysisChiral Phosphoric AcidsAsymmetric addition of the sulfur moiety to prochiral epoxides or imines.Metal-free, environmentally benign, and avoids catalyst poisoning by sulfur. nih.gov
BiocatalysisEne-reductases (EREDs)Enantioselective synthesis of chiral thioethers from vinyl sulfide (B99878) derivatives.High enantioselectivity (>99.5% ee reported) under mild, aqueous conditions. nih.gov
Chiral Metal CatalysisChiral N,N'-Dioxide-Metal ComplexesAsymmetric bromo-functionalization or other additions across double bonds.High stereoselectivity achievable through a well-defined chiral pocket. scispace.com
Dynamic CrystallizationNone (Spontaneous Deracemization)Absolute asymmetric synthesis in reversible reactions (e.g., Diels-Alder).Can achieve high enantiomeric excess without an external chiral source. mdpi.com

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. amt.uknih.gov For a reactive intermediate like this compound, which may be used in exothermic reactions or to generate unstable intermediates, flow chemistry provides a transformative approach to its handling and use.

Future research in this area would focus on:

Process Intensification: Miniaturized flow reactors allow for the use of high temperatures and pressures safely, which can dramatically accelerate reaction rates and improve yields. nih.gov

Handling of Hazardous Intermediates: Many reactions with chlorothioformates involve reactive intermediates. Flow chemistry minimizes the volume of these species at any given time, significantly reducing the risks associated with runaway reactions or decomposition. researchgate.netpharmtech.com

Table 3: Advantages of Flow Chemistry Integration

ParameterAdvantage in Flow vs. BatchImplication for the Compound
SafetySmall reactor volumes minimize the amount of hazardous material at any point in time.Safer handling of the reactive chlorothioformate and any energetic intermediates. pharmtech.com
Heat TransferHigh surface-area-to-volume ratio allows for rapid and precise temperature control.Efficient management of exothermic reactions, preventing byproduct formation and thermal runaway. amt.uk
ScalabilityScaling up is achieved by running the process for a longer duration ("scaling out") rather than using larger reactors.Seamless transition from laboratory-scale optimization to pilot or production scale. jst.org.in
Process ControlPrecise control over residence time, stoichiometry, and temperature leads to higher consistency.Improved product quality, higher yields, and reduced batch-to-batch variability. nih.gov

Potential in Advanced Materials Science and Functional Molecule Design

The unique combination of a bromo-fluoro-substituted aromatic ring and a reactive thiocarbonyl group makes this compound an intriguing building block for advanced materials. The thiocarbonyl group (C=S) is analogous to the carbonyl group but has distinct reactivity and electronic properties, which can be exploited in materials design. britannica.com

Emerging opportunities include:

Sulfur-Containing Polymers: Thiocarbonyl compounds can be used in polymerization reactions. For example, polythioamides have been synthesized using thiocarbonyl fluoride (B91410) as a hub, and these polymers show strong coordination with metal ions, enabling applications in precious metal recovery and recyclable catalysis. chemrxiv.org The title compound could serve as a monomer or precursor to monomers for novel sulfur-containing polymers with unique thermal, optical, or mechanical properties.

Functional Dyes and Electronic Materials: The arylthioether and related structures that can be synthesized from this compound are prevalent in materials science. The presence of bromine, fluorine, and sulfur atoms allows for fine-tuning of electronic properties such as the HOMO-LUMO gap, which is crucial for organic electronics. mdpi.comnih.gov The bromine atom also serves as a handle for further functionalization via cross-coupling to build more complex, conjugated systems.

Supramolecular Chemistry: The sulfur atom can act as a hydrogen bond acceptor or coordinate with metals, making derivatives of this compound suitable for designing self-assembling systems or metal-organic frameworks (MOFs).

Table 4: Potential Applications in Materials Science

Material ClassPotential Role of the CompoundDesired PropertiesRelevant Research Area
Specialty PolymersAs a monomer precursor for polythioesters or polythiocarbonates.High refractive index, thermal stability, metal coordination.Synthesis of novel sulfur-containing polymers. chemrxiv.org
Organic SemiconductorsBuilding block for conjugated molecules via Suzuki or Stille coupling.Tunable electronic properties (HOMO/LUMO levels), charge transport.Design of materials for Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). mdpi.com
Functional SurfacesPrecursor for self-assembled monolayers (SAMs) on metal surfaces (e.g., gold).Controlled surface energy, biocompatibility, sensor applications.Surface modification and nanotechnology.
Recyclable CatalystsComponent of a polymer backbone designed to chelate palladium ions.High catalytic activity, easy recovery and reuse of the catalyst.Development of sustainable catalytic systems. chemrxiv.org

Q & A

Q. Basic

  • ¹H/¹³C NMR : To confirm substitution patterns and functional groups. Fluorine and bromine substituents cause distinct splitting patterns .
  • IR Spectroscopy : A strong C=O stretch near 1750–1800 cm⁻¹ confirms the chlorothioformate group .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and isotopic patterns (Br, Cl) validate the molecular formula .

How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound in nucleophilic substitution reactions?

Advanced
The bromine atom acts as an electron-withdrawing group (EWG), increasing electrophilicity at the chlorothioformate carbon. Fluorine , also an EWG, further polarizes the C=O bond, enhancing reactivity toward nucleophiles like amines or alcohols. Steric hindrance from bromine may slow reactions with bulky nucleophiles .

What strategies can resolve contradictions in reported synthetic yields for this compound?

Q. Advanced

  • Reagent purity : Use freshly distilled thionyl chloride to avoid moisture-induced side reactions .
  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts like unreacted phenol or hydrolysis derivatives .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Advanced

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (similar to ethyl chlorothioformate, which requires AEGL-2 limits) .
  • PPE : Acid-resistant gloves and goggles prevent skin/eye contact.
  • Waste disposal : Neutralize with aqueous base (e.g., NaOH) before disposal .

What are the common byproducts formed during the synthesis of this compound, and how are they identified and removed?

Q. Basic

  • Hydrolysis byproducts : 2-Bromo-4-fluorophenol forms if moisture is present. Identified via HPLC or NMR .
  • Dimeric species : Arise from incomplete chlorination. Removed via recrystallization in non-polar solvents .

How can computational chemistry aid in predicting the reactivity and stability of this compound in various solvents?

Q. Advanced

  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks.
  • Solvent polarity simulations : COSMO-RS predicts solubility and stability in solvents like DCM or acetonitrile .

What are the documented applications of this compound in organic synthesis?

Q. Basic

  • Carbamate/carbonate synthesis : Reacts with amines/alcohols to form bioactive intermediates .
  • Pharmaceutical intermediates : Used in coupling reactions to construct heterocycles or sulfonamides .

What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

Q. Advanced

  • Low melting point : Requires slow cooling (0.1°C/min) to grow single crystals.
  • Disorder in heavy atoms : SHELXL refinement (via TWIN/BASF commands) resolves bromine/chlorine positional ambiguities .

How does the presence of both bromine and fluorine substituents influence the regioselectivity of reactions involving this compound?

Q. Advanced

  • Electronic effects : Bromine directs nucleophiles para to itself via inductive effects, while fluorine’s ortho/para-directing nature competes.
  • Steric effects : Bromine’s bulk may favor attack at less hindered positions. Kinetic studies (e.g., competition experiments) clarify dominant pathways .

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